molecular formula C19H14IN3O3S B13761331 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- CAS No. 75057-65-7

4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)-

Cat. No.: B13761331
CAS No.: 75057-65-7
M. Wt: 491.3 g/mol
InChI Key: ZRFQDGVTNZDZEJ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of iodine, methoxyphenoxy, and thiazolyl groups in this compound suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.

    Attachment of the Methoxyphenoxy Group: This step may involve etherification reactions using methoxyphenol and appropriate alkylating agents.

    Incorporation of the Thiazolyl Group: Thiazole derivatives can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core or the thiazolyl group, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution using organometallic reagents or halogen exchange reactions with silver salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine, methoxyphenoxy, and thiazolyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound, known for its diverse biological activities.

    7-Iodoquinazolinone: A derivative with similar iodine substitution.

    2-Methoxyphenoxyquinazolinone: A compound with the methoxyphenoxy group.

    Thiazolylquinazolinone: A derivative with the thiazolyl group.

Uniqueness

The unique combination of iodine, methoxyphenoxy, and thiazolyl groups in 4(3H)-Quinazolinone, 7-iodo-2-((2-methoxyphenoxy)methyl)-3-(2-thiazolyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

75057-65-7

Molecular Formula

C19H14IN3O3S

Molecular Weight

491.3 g/mol

IUPAC Name

7-iodo-2-[(2-methoxyphenoxy)methyl]-3-(1,3-thiazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C19H14IN3O3S/c1-25-15-4-2-3-5-16(15)26-11-17-22-14-10-12(20)6-7-13(14)18(24)23(17)19-21-8-9-27-19/h2-10H,11H2,1H3

InChI Key

ZRFQDGVTNZDZEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=C(C=CC(=C3)I)C(=O)N2C4=NC=CS4

Origin of Product

United States

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